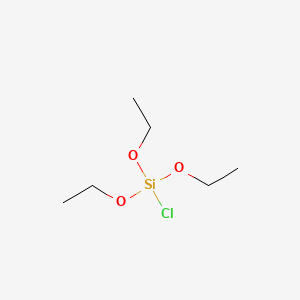
4-(Clorometil)-2-metiltiazol
Descripción general
Descripción
4-(chloromethyl)-2-methyl-1,3-thiazole is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure
Aplicaciones Científicas De Investigación
4-(chloromethyl)-2-methyl-1,3-thiazole has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Similar compounds have been found to target specific enzymes in bacterial strains
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other chloromethyl compounds, which typically involve covalent bonding with target molecules . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Similar compounds have been found to affect various metabolic pathways in bacteria . The downstream effects of these interactions can include disruption of essential biological processes, leading to the inhibition of bacterial growth .
Pharmacokinetics
Pharmacokinetics, which describes how the body affects a specific substance after administration, is a crucial aspect of understanding a compound’s bioavailability .
Result of Action
Based on the properties of similar compounds, it’s plausible that it could lead to the inhibition of certain enzymes, disrupting essential biological processes and potentially leading to cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2-methyl-1,3-thiazole typically involves the chloromethylation of 2-methylthiazole. One common method includes the reaction of 2-methylthiazole with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl derivative . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 4-(chloromethyl)-2-methyl-1,3-thiazole may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-(chloromethyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are often used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Nucleophilic Substitution: Products include thiazole derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include methylthiazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylthiazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-Methylthiazole: Similar structure but with a methyl group instead of a chloromethyl group, affecting its reactivity and applications.
2-Chloromethylthiazole: Similar but with the chloromethyl group at a different position, leading to different chemical properties and reactivity.
Uniqueness
4-(chloromethyl)-2-methyl-1,3-thiazole is unique due to the presence of both a chloromethyl group and a methyl group on the thiazole ring. This combination of functional groups provides a unique reactivity profile, making it valuable in various synthetic and research applications .
Propiedades
IUPAC Name |
4-(chloromethyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBBZYVPKBIILN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353002 | |
| Record name | 4-(Chloromethyl)-2-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39238-07-8 | |
| Record name | 4-(Chloromethyl)-2-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-2-methyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














